molecular formula C14H17N5O3 B11500540 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)butanamide

Cat. No.: B11500540
M. Wt: 303.32 g/mol
InChI Key: RFKHHKIFBAWZHK-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, a pyridine ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.

    Substitution with Pyridine: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridine derivative under basic conditions.

    Formation of Butanamide Chain: The final step involves the formation of the butanamide chain through an amide coupling reaction, where the substituted pyrazole reacts with a butanoyl chloride derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The pyrazole and pyridine rings can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)butanamide: Lacks the nitro group, which may result in different chemical and biological properties.

    4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: The position of the pyridine ring substitution is different, which can affect its reactivity and interactions.

    4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pentanamide: The length of the carbon chain is different, which can influence its solubility and other physical properties.

Uniqueness

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)butanamide is unique due to the specific combination of functional groups and the arrangement of the pyrazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C14H17N5O3/c1-10-14(19(21)22)11(2)18(17-10)9-5-7-13(20)16-12-6-3-4-8-15-12/h3-4,6,8H,5,7,9H2,1-2H3,(H,15,16,20)

InChI Key

RFKHHKIFBAWZHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-]

solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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